

# Application Notes and Protocols: Solubility of Fmoc-N-Me-Arg(Pbf)-OH

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## Compound of Interest

Compound Name: *Fmoc-N-Me-Arg(Pbf)-OH*

Cat. No.: B567014

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## Introduction

**Fmoc-N-Me-Arg(Pbf)-OH** is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of N-methylated arginine residues. The N $\alpha$ -methylation can impart peptides with increased resistance to proteolytic degradation and improved pharmacokinetic properties. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group provides robust protection for the guanidino side chain, which is readily removable under mild acidic conditions. A thorough understanding of the solubility of this derivative in various organic solvents is paramount for its effective use in peptide synthesis and other drug development applications, ensuring efficient coupling reactions and preventing issues such as aggregation and incomplete synthesis. This document provides a summary of the solubility of **Fmoc-N-Me-Arg(Pbf)-OH** in a range of common solvents and a detailed protocol for its experimental determination.

## Data Presentation: Solubility of Fmoc-N-Me-Arg(Pbf)-OH

The solubility of **Fmoc-N-Me-Arg(Pbf)-OH** was determined in several common organic solvents. The following table summarizes the quantitative and qualitative solubility data.

Solvent	Chemical Formula	Molar Mass ( g/mol )	Solubility (mg/mL)	Molarity (M)	Observations
Dimethylformamide (DMF)	C <sub>3</sub> H <sub>7</sub> NO	73.09	~331.4	~0.5	Clearly soluble[1]
Dimethyl sulfoxide (DMSO)	C <sub>2</sub> H <sub>6</sub> OS	78.13	>175	>0.26	Freely soluble
N-Methyl-2-pyrrolidone (NMP)	C <sub>5</sub> H <sub>9</sub> NO	99.13	High	-	Expected to be highly soluble based on structural similarity to DMF
Dichloromethane (DCM)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	Low	-	Limited solubility is typical for many Fmoc-amino acids[2]
Acetonitrile (ACN)	C <sub>2</sub> H <sub>3</sub> N	41.05	~1	~0.0015	Soluble at low concentrations for analytical purposes[3]
Tetrahydrofuran (THF)	C <sub>4</sub> H <sub>8</sub> O	72.11	Low	-	Expected to have limited solubility
Methanol (MeOH)	CH <sub>4</sub> O	32.04	Slight	-	Slightly soluble[4]

Note: Some data for solvents other than DMF and DMSO are based on the solubility of the closely related compound Fmoc-Arg(Pbf)-OH and general trends for Fmoc-protected amino

acids, as specific quantitative data for **Fmoc-N-Me-Arg(Pbf)-OH** is limited. Solubility should be confirmed empirically for specific applications.

## Experimental Protocols

### Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

This protocol outlines a standard procedure for determining the equilibrium (thermodynamic) solubility of **Fmoc-N-Me-Arg(Pbf)-OH** in a given solvent.

Materials:

- **Fmoc-N-Me-Arg(Pbf)-OH** (solid powder)
- Solvents of interest (e.g., DMF, DMSO, NMP, DCM, ACN, THF, Methanol)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker or magnetic stirrer with stir bars
- Analytical balance
- Syringe filters (0.22 µm, compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Centrifuge (optional)

Procedure:

- Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.
- Sample Preparation:
  - Add an excess amount of solid **Fmoc-N-Me-Arg(Pbf)-OH** to a series of vials, each containing a known volume of the respective solvent (e.g., 2 mL). An excess is confirmed

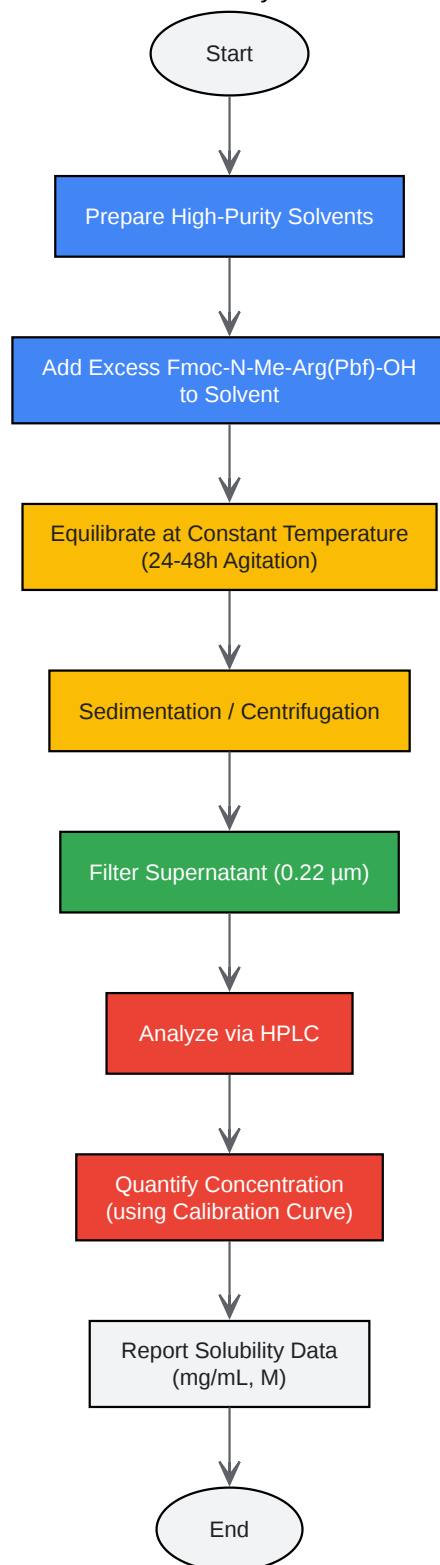
by the presence of undissolved solid at the end of the equilibration period.

- Equilibration:
  - Securely cap the vials.
  - Place the vials on an orbital shaker or use a magnetic stirrer to agitate the slurries at a constant temperature (e.g., 25 °C).
  - Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. Preliminary experiments can be conducted to determine the optimal equilibration time.
- Phase Separation:
  - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
  - Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.
- Sample Collection and Filtration:
  - Carefully withdraw an aliquot of the supernatant using a syringe.
  - Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
- Quantification:
  - Prepare a series of standard solutions of **Fmoc-N-Me-Arg(Pbf)-OH** of known concentrations in the solvent of interest.
  - Analyze the filtered sample and the standard solutions by a validated analytical method, such as HPLC with UV detection.
  - Construct a calibration curve from the standard solutions.

- Determine the concentration of **Fmoc-N-Me-Arg(Pbf)-OH** in the filtered sample by interpolating from the calibration curve.
- Data Reporting:
  - Express the solubility in mg/mL and Molarity (M).
  - Record the temperature at which the solubility was determined.

## Visualizations

## Workflow for Solubility Determination

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## References

- 1. Fmoc-N-Me-Arg(Pbf)-OH Novabiochem® | 913733-27-4 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. CN109470799B - Fmoc-Arg (Pbf) -OH purity and impurity localization detection method - Google Patents [patents.google.com]
- 4. aaep.bocsci.com [aaep.bocsci.com]
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